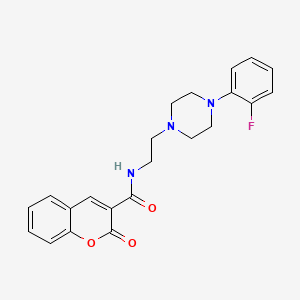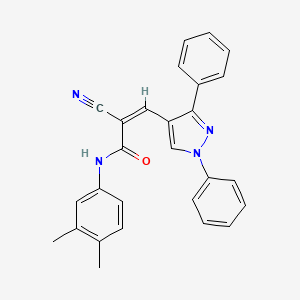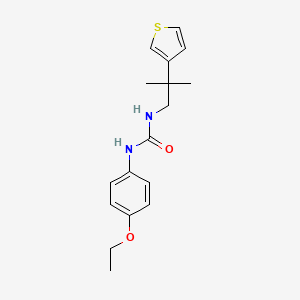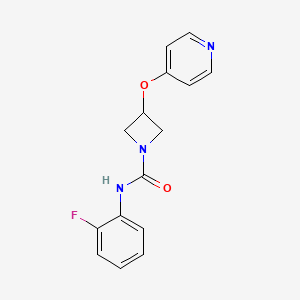![molecular formula C20H29N3O3 B2441605 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 2034607-81-1](/img/structure/B2441605.png)
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a tetrahydrofuran moiety, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and tetrahydrofuran intermediates. The piperidine derivative can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The tetrahydrofuran moiety is often introduced via ring-opening reactions or cyclization of suitable precursors.
The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the piperidine and tetrahydrofuran intermediates with oxalyl chloride under controlled conditions. This step requires careful monitoring of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may exhibit similar chemical reactivity and biological activity.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran moiety may have comparable physical and chemical properties.
Oxalamide derivatives: Molecules with the oxalamide linkage can be used to study the effects of this functional group on the overall properties of the compound.
属性
IUPAC Name |
N'-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-19(21-10-6-16-4-2-1-3-5-16)20(25)22-14-17-7-11-23(12-8-17)18-9-13-26-15-18/h1-5,17-18H,6-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGQXJJTIXUYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441523.png)
![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)
![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)

![N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2441530.png)

![2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441533.png)

![2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441537.png)

![4-[5-(1H-Pyrazol-5-yl)thiophene-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2441539.png)
![9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2441541.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441542.png)

